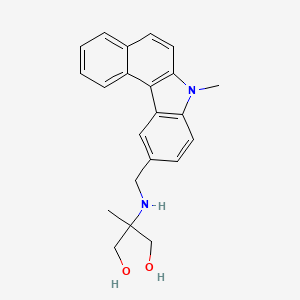

7u85 Hydrochloride

Description

Properties

CAS No. |

120097-92-9 |

|---|---|

Molecular Formula |

C22H25ClN2O2 |

Molecular Weight |

384.9 g/mol |

IUPAC Name |

2-methyl-2-[(7-methylbenzo[c]carbazol-10-yl)methylamino]propane-1,3-diol;hydrochloride |

InChI |

InChI=1S/C22H24N2O2.ClH/c1-22(13-25,14-26)23-12-15-7-9-19-18(11-15)21-17-6-4-3-5-16(17)8-10-20(21)24(19)2;/h3-11,23,25-26H,12-14H2,1-2H3;1H |

InChI Key |

ABKIVLVKVDITIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C.Cl |

Appearance |

Solid powder |

Other CAS No. |

120097-91-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

7U-85 Hydrochloride; 7U-85; 7U 85; 7U85; BW-A-7U; BW A 7U; BWA7U |

Origin of Product |

United States |

Foundational & Exploratory

7u85 Hydrochloride synthesis and purification methods

I am unable to provide information on the synthesis and purification of "7u85 Hydrochloride." Searches for this term do not yield any results for a recognized chemical compound in publicly available scientific literature or chemical databases.

It is possible that "this compound" may be one of the following:

-

An internal or proprietary code name for a compound that is not publicly disclosed.

-

A misinterpretation or typographical error of a standard chemical name.

-

A hypothetical or fictional substance.

Without a valid and recognized chemical identifier, it is not possible to locate the technical data required to fulfill your request for a detailed guide on its synthesis, purification, experimental protocols, and associated diagrams.

If you can provide a standard chemical name (such as an IUPAC name), CAS number, or a reference to a publication where this compound is described, I would be glad to attempt to find the information you need.

An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of 7U85 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

7U85 Hydrochloride is an investigational antitumor agent belonging to the arylmethylaminopropanediol (AMAP) class of DNA intercalators. This document provides a comprehensive overview of the available preclinical pharmacodynamic (PD) data and the planned, though unpublished, clinical pharmacokinetic (PK) evaluation of 7U85. In vitro studies demonstrate that the cytotoxic and antiproliferative activity of 7U85 is a function of both drug concentration and exposure time, a characteristic shared with other DNA-intercalating agents like doxorubicin. The compound has been evaluated in human breast adenocarcinoma (MCF-7) and murine leukemia (P388) cell lines. A Phase I clinical trial was designed to determine the pharmacokinetic profile of 7U85 mesylate in patients, but the quantitative results of this study are not publicly available. This guide consolidates the known information, presenting the pharmacodynamic parameters, outlining the experimental methodologies employed, and detailing the intended clinical investigation.

Introduction

This compound is a synthetic compound identified as a potential anticancer therapeutic. It is a member of the arylmethylaminopropanediol (AMAP) chemical class, which are known to act as DNA intercalators.[1] The primary mechanism of action for AMAPs involves the inhibition of DNA and RNA synthesis, which is similar to the activity of established chemotherapeutic agents such as doxorubicin and mitoxantrone.[1][2][3] Specifically, 7U85 is classified as a DNA-directed DNA polymerase inhibitor.[4] Its development included extensive in vitro characterization and progression to a Phase I clinical trial to assess its safety and pharmacokinetic profile in humans.

Pharmacodynamics (PD)

The pharmacodynamic properties of 7U85 have been characterized in preclinical in vitro models, focusing on its antiproliferative and cytotoxic effects. The key finding from these studies is that the antitumor activity of 7U85, like other AMAPs, is dependent on the total drug exposure, which is a product of both concentration (C) and time (T). This relationship is described by the pharmacodynamic principle Cⁿ x T = k, where 'n' is the concentration coefficient and 'k' is the drug exposure constant.

In Vitro Antitumor Activity

The antitumor activity of 7U85 was evaluated against the MCF-7 human breast cancer and P388 murine leukemia cell lines. The studies aimed to determine the concentration and time dependency of its effects. The results from these studies, particularly from the key publication "Evaluation of Arylmethylaminopropanediols by a Novel in Vitro Pharmacodynamic Assay," are summarized below.

Table 1: In Vitro Pharmacodynamic Parameters of 7U85

| Cell Line | Parameter | Value | Reference |

|---|---|---|---|

| P388/0 | Antiproliferative Activity (SF=2) | ||

| Concentration Coefficient (n) | 4.0 | ||

| Minimum Concentration (Cmin, µM) | 0.17 | ||

| Minimum Time (Tmin, h) | 0.4 | ||

| Minimum Exposure (k, (Cⁿ x T)) | 0.0012 | ||

| P388/0 | Cytotoxic Activity (SF=0.1) | ||

| Concentration Coefficient (n) | 1.6 | ||

| Minimum Concentration (Cmin, µM) | 0.35 | ||

| Minimum Time (Tmin, h) | 1.0 | ||

| Minimum Exposure (k, (Cⁿ x T)) | 0.1225 |

Note: SF = Surviving Fraction. Antiproliferative activity was evaluated at a surviving fraction of 2 (indicating growth inhibition), while cytotoxic activity was evaluated at a surviving fraction of 0.1 (indicating 90% cell kill). Data is extracted from tables presented in related research.

Mechanism of Action

The mechanism of action of 7U85 is consistent with its classification as a DNA intercalator.

-

Inhibition of Macromolecular Synthesis : Studies demonstrated that 7U85 potently inhibits both DNA and RNA synthesis. The inhibition of protein synthesis required significantly higher concentrations of the drug. This pattern of activity is similar to that of doxorubicin and mitoxantrone.

-

Enzyme Interference : The inhibition of DNA synthesis was found to be independent of the uptake, phosphorylation, or retention of metabolic precursors. This suggests that 7U85 directly interferes with the function of enzymes that interact with DNA, such as topoisomerase II or DNA and RNA polymerases.

Pharmacokinetics (PK)

The human pharmacokinetics of 7U85 were the subject of a Phase I clinical trial. While the trial's existence and objectives are documented, the resulting quantitative data (e.g., Cmax, AUC, half-life, clearance) have not been published in publicly accessible literature.

Phase I Clinical Trial Design

A Phase I, open-label, rising-dose study (Protocol Number: C-92-38) was conducted at the Brooke Army Medical Center to evaluate 7U85 mesylate.

The primary objectives of the study were:

-

To determine the maximum tolerated dose (MTD) of 7U85 mesylate.

-

To define the qualitative and quantitative toxicities of the drug.

-

To determine the basic pharmacokinetics of 7U85 mesylate by analyzing plasma and urinary concentrations.

-

To gather preliminary information on the antitumor effects of the compound.

The drug was administered as a two-hour intravenous infusion every 21-28 days. The study intended to use a pharmacokinetic-guided dose escalation procedure to potentially reduce the number of patients needed to establish the MTD.

Experimental Protocols

In Vitro Pharmacodynamic Assay

The following is a detailed methodology for the in vitro pharmacodynamic assay used to characterize 7U85, based on the descriptions provided in the primary literature.

Objective: To determine the relationship between drug concentration (C), exposure time (T), and cell survival for 7U85.

Materials:

-

Cell Lines: MCF-7 (adherent human breast cancer) and P388/0 (nonadherent murine leukemia).

-

Culture Medium: Appropriate for each cell line (e.g., RPMI 1640 with fetal bovine serum).

-

This compound stock solution.

-

96-well microtiter plates.

-

MTT or similar viability assay reagents.

-

Incubator (37°C, 5% CO₂).

Procedure:

-

Cell Plating: Seed cells in 96-well plates at a predetermined density to ensure logarithmic growth throughout the experiment and allow for multiple population doublings.

-

Drug Exposure Matrix: Prepare a matrix of drug concentrations and exposure times. A range of 7U85 concentrations are added to the wells.

-

Timed Exposure: Plates are incubated for a series of defined exposure times (e.g., 1, 2, 4, 8, 24 hours).

-

Drug Removal: At the end of each exposure period, the drug-containing medium is removed. Adherent cells (MCF-7) are washed, while suspension cells (P388) are centrifuged and resuspended in fresh, drug-free medium.

-

Recovery Incubation: All plates are returned to the incubator and allowed to grow in drug-free medium for a period equivalent to at least four population doubling times of control cells.

-

Viability Assessment: After the recovery period, cell viability is determined using a standard method like the MTT assay, which measures metabolic activity.

-

Data Analysis:

-

The surviving fraction of cells is calculated for each C and T combination relative to untreated controls.

-

The data is fitted to the pharmacodynamic equation Cⁿ x T = k.

-

The concentration coefficient (n) and exposure constant (k) are determined.

-

From these parameters, the minimum concentration (Cmin) and minimum time (Tmin) required to achieve a specific level of cell kill (e.g., 90% inhibition) are calculated.

-

Macromolecular Synthesis Assay

The following protocol outlines the general methodology used to assess the effect of 7U85 on DNA, RNA, and protein synthesis.

Objective: To quantify the inhibition of DNA, RNA, and protein synthesis in cancer cells following exposure to 7U85.

Materials:

-

Cell Lines: MCF-7 or P388.

-

Radiolabeled Precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), and [³H]leucine (for protein).

-

This compound.

-

Trichloroacetic acid (TCA).

-

Scintillation counter and vials.

Procedure:

-

Cell Culture: Cells are cultured to mid-log phase.

-

Drug Incubation: Cells are incubated with various concentrations of 7U85 for a defined period (e.g., 1-4 hours).

-

Radiolabel Pulse: Near the end of the drug incubation, the specific radiolabeled precursor is added to the culture for a short pulse period (e.g., 30-60 minutes).

-

Termination and Precipitation: The incubation is stopped, and cells are harvested. Ice-cold TCA is added to precipitate the macromolecules (DNA, RNA, proteins), leaving unincorporated precursors in the soluble fraction.

-

Washing: The precipitate is washed multiple times with cold TCA to remove all soluble radiolabel.

-

Quantification: The washed precipitate is solubilized, and the amount of incorporated radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The radioactivity counts in drug-treated samples are compared to untreated controls to determine the percentage of inhibition of synthesis for each macromolecule at each drug concentration.

Visualizations

Experimental Workflow Diagrams

Proposed Mechanism of Action Pathway

Conclusion

This compound is an arylmethylaminopropanediol that demonstrates significant, exposure-dependent antitumor activity in preclinical in vitro models. Its mechanism of action involves DNA intercalation and the subsequent inhibition of DNA and RNA synthesis, placing it in a similar functional class as other established intercalating agents. While a Phase I clinical trial was initiated to define its human pharmacokinetic profile and safety, the quantitative results remain unavailable in the public domain. The data presented in this guide, derived from preclinical research, provides a foundational understanding of the pharmacodynamics of 7U85 and the methodologies used for its evaluation. Further research or the release of the clinical trial data would be necessary to fully characterize its clinical potential.

References

An In-depth Technical Guide on the Solubility and Stability of 7u85 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative solubility and stability data for 7u85 Hydrochloride (CAS No. 120097-92-9) are not publicly available in the cited literature. This guide provides a comprehensive framework based on the general physicochemical properties of hydrochloride salts of active pharmaceutical ingredients (APIs) and established pharmaceutical testing guidelines. The experimental protocols and data presented are illustrative and intended to guide researchers in designing and executing their own studies.

Introduction

This compound is identified as a DNA-directed DNA polymerase inhibitor, with potential applications in cancer therapy.[1] A thorough understanding of its solubility and stability is critical for its development as a therapeutic agent. These properties are fundamental to formulation design, bioavailability, and ensuring consistent product quality and efficacy. As a hydrochloride salt, 7u85 is expected to exhibit improved aqueous solubility compared to its free base form. This technical guide outlines the core principles and methodologies for determining the solubility and stability profile of this compound.

Core Physicochemical Properties

The hydrochloride salt of a weakly basic parent compound is typically formulated to enhance aqueous solubility and stability. The solubility of such salts is often pH-dependent.

Solubility Profile

The solubility of an API is a critical determinant of its oral bioavailability and dictates the choice of formulation strategies. For hydrochloride salts of weak bases, solubility is generally higher at lower pH values.

The following table illustrates how quantitative solubility data for this compound would be presented. The values are hypothetical and should be determined experimentally.

| Solvent/Medium | Temperature (°C) | pH | Solubility (mg/mL) | Method |

| Purified Water | 25 | 6.8 | > 10 | Shake-Flask |

| 0.1 N HCl | 25 | 1.2 | > 50 | Shake-Flask |

| Phosphate Buffer | 25 | 7.4 | ~5 | Shake-Flask |

| Ethanol | 25 | N/A | > 20 | Shake-Flask |

| DMSO | 25 | N/A | > 100 | Shake-Flask |

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

-

Preparation: Add an excess amount of this compound to vials containing the selected solvent systems (e.g., water, buffers of different pH).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[2]

-

Sample Collection and Preparation: After equilibration, allow the suspension to settle. Collect a supernatant sample and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solids.

-

Analysis: Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Caption: A schematic of the shake-flask method for determining equilibrium solubility.

Stability Profile

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products and pathways. Forced degradation studies are a key component of this, helping to develop and validate stability-indicating analytical methods.

The following table summarizes typical conditions for forced degradation studies and the expected outcomes for a hydrochloride salt. The results are illustrative.

| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation |

| Acid Hydrolysis | 0.1 N HCl | 80°C | 24h | Potential for some degradation.[2] |

| Base Hydrolysis | 0.1 N NaOH | 80°C | 24h | Likely stable.[2] |

| Oxidation | 3% H₂O₂ | Room Temp | 24h | Significant degradation expected.[2] |

| Thermal | 80°C | 72h | Potential for some degradation | |

| Photolytic | UV/Vis light | Room Temp | 7 days | Potential for degradation |

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 1 mg/mL).

-

Stress Application:

-

Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl or 0.1 N NaOH and heat as specified. Neutralize the samples after the stress period.

-

Oxidation: Treat the stock solution with a solution of hydrogen peroxide.

-

Thermal: Store solid and solution samples at elevated temperatures.

-

Photolytic: Expose the solid drug substance to UV and visible light.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from any degradation products.

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound and its potential degradants have significant absorbance.

-

Method Validation: The method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.

Caption: A comprehensive workflow for conducting stability studies on this compound.

Hypothetical Signaling Pathway Involvement

As a DNA polymerase inhibitor, this compound would interfere with DNA replication, a critical process for cell proliferation. This would likely trigger cell cycle arrest and potentially lead to apoptosis.

Caption: A potential signaling cascade initiated by the inhibition of DNA polymerase.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, this technical guide provides a robust framework for its characterization. The methodologies outlined for solubility and stability testing are based on established pharmaceutical guidelines and are essential for the preclinical and clinical development of this compound. Researchers are encouraged to use these protocols as a starting point for their own investigations to generate the critical data needed to advance this compound as a potential therapeutic agent.

References

In-depth Technical Guide on the In Vitro Cytotoxicity of 7u85 Hydrochloride on Tumor Cell Lines

An Analysis of Publicly Available Data

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document addresses the request for an in-depth technical guide on the in vitro cytotoxicity of 7u85 Hydrochloride. A comprehensive search of publicly available scientific literature, patent databases, and clinical trial registries was conducted to gather the necessary data for this report. The search revealed that this compound is commercially available and described as a compound with potential antitumor properties. However, at the time of this report, there is no publicly accessible research detailing its cytotoxic effects on tumor cell lines, the associated experimental protocols, or the signaling pathways it may modulate. Therefore, the creation of a detailed technical guide with quantitative data, experimental methodologies, and signaling pathway diagrams is not feasible based on the current public information.

Introduction

This compound has been identified as a compound with "biocidal activity" and potential for use as an "antitumor agent" by a commercial supplier.[1][2] This suggests that preliminary studies or proprietary research may have indicated its potential as a cancer therapeutic. The purpose of this guide was to consolidate and present any available data on its in vitro efficacy against cancer cells to the scientific community.

Data Availability and Current Status

A systematic search for "this compound" was performed across major scientific databases and public records. The investigation included, but was not limited to:

-

Scholarly article repositories (e.g., PubMed, Google Scholar, Scopus)

-

Patent databases (e.g., USPTO, Espacenet)

-

Clinical trial registries (e.g., ClinicalTrials.gov)

The search did not yield any peer-reviewed publications, patents, or registered clinical trials that provide specific data on the in vitro cytotoxicity of this compound. Information regarding IC50 values, cell viability assays, apoptosis induction, or cell cycle arrest in various tumor cell lines is not present in the public domain.

Implications for the Research Community

The absence of public data on this compound presents both a challenge and an opportunity. For researchers interested in novel anticancer agents, this compound remains an unexplored entity in the public scientific sphere. Key research areas that would need to be addressed to understand its potential include:

-

Primary Cytotoxicity Screening: Evaluating the compound's effect on the viability of a panel of diverse cancer cell lines.

-

Mechanism of Action Studies: Investigating how this compound induces cell death, for example, through apoptosis, necrosis, or autophagy.

-

Signaling Pathway Analysis: Identifying the molecular pathways that are perturbed by the compound to exert its cytotoxic effects.

-

Selectivity Assessment: Determining the compound's toxicity towards non-cancerous cells to evaluate its therapeutic index.

Conclusion

While this compound is noted for its potential as an antitumor agent, there is a significant lack of publicly available data to support the creation of a comprehensive technical guide on its in vitro cytotoxicity. The core requirements for quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways cannot be met at this time. Further research and publication of findings in peer-reviewed journals are necessary to elucidate the anticancer properties of this compound and to enable a thorough understanding of its therapeutic potential. The scientific community is encouraged to undertake studies to characterize the activity of this compound and to share these findings publicly.

References

Investigating the Molecular Targets of 7u85 Hydrochloride: A Methodological Overview

Disclaimer: Extensive searches of chemical databases and scientific literature did not yield any publicly available information on a compound designated "7u85 Hydrochloride." This suggests that "this compound" may be a proprietary internal code, a novel compound not yet disclosed in public research, or a potential typographical error.

This guide, therefore, outlines a generalized, hypothetical framework for the investigation of a novel small molecule inhibitor, such as a "this compound," using established methodologies. The experimental protocols, data, and pathways presented are illustrative and based on common practices in drug discovery and molecular pharmacology.

I. Initial Target Identification and Validation

The first step in characterizing a new chemical entity is to identify its primary molecular target(s). This is often achieved through a combination of computational and experimental approaches.

A. Computational Approaches: In Silico Screening

-

Reverse Docking: The structure of "this compound" would be screened against a library of known protein structures to predict potential binding partners based on binding affinity scores.

-

Pharmacophore Modeling: A 3D model of the compound's key chemical features is created and used to search for proteins with complementary binding sites.

B. Experimental Approaches: Target Identification

-

Affinity Chromatography: "this compound" is immobilized on a solid support. A cell lysate is passed over this support, and proteins that bind to the compound are isolated and identified using mass spectrometry.

-

Thermal Proteome Profiling (TPP): This method assesses the thermal stability of all proteins in a cell lysate in the presence and absence of the compound. A shift in the melting temperature of a protein upon compound binding indicates a direct interaction.

II. Characterizing the Target-Drug Interaction

Once a primary target is identified (for this guide, we will hypothetically assume it is Kinase X ), the next step is to characterize the binding affinity and kinetics.

A. Measuring Binding Affinity

Several biophysical techniques can be employed to quantify the binding affinity (typically represented by the dissociation constant, Kd) of "this compound" to Kinase X.

| Experiment Type | Methodology | Typical Output |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) |

| Surface Plasmon Resonance (SPR) | Immobilized Kinase X is exposed to varying concentrations of "this compound" to measure binding and dissociation rates. | Kd, association rate (kon), dissociation rate (koff) |

| Microscale Thermophoresis (MST) | Measures the movement of molecules in a temperature gradient, which changes upon binding. | Kd |

B. Determining Mechanism of Action

Enzyme kinetics studies are crucial to understand how "this compound" affects the activity of Kinase X.

| Assay Type | Description | Key Parameters |

| Enzyme Inhibition Assay | Measures the catalytic activity of Kinase X at various substrate and inhibitor concentrations. | IC50 (half-maximal inhibitory concentration), Ki (inhibition constant) |

| Lineweaver-Burk Plot Analysis | Used to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). | Changes in Vmax and Km |

III. Elucidating the Downstream Signaling Pathway

After confirming the direct target, the effect of its inhibition on cellular signaling pathways is investigated.

A. Experimental Workflow: Pathway Analysis

The following workflow is a standard approach to identify the downstream effects of inhibiting Kinase X with "this compound."

Figure 1: Experimental workflow for analyzing downstream signaling effects.

B. Hypothetical Signaling Pathway of Kinase X

Based on the results from the workflow above, a signaling pathway can be constructed. For instance, if Kinase X is a receptor tyrosine kinase, its inhibition by "this compound" might affect the RAS-RAF-MEK-ERK pathway.

Figure 2: Hypothetical inhibition of the Kinase X signaling pathway.

IV. Experimental Protocols

A. Protocol: Isothermal Titration Calorimetry (ITC)

-

Preparation:

-

Recombinantly express and purify Kinase X.

-

Prepare a 20 µM solution of Kinase X in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

-

Prepare a 200 µM solution of "this compound" in the same buffer.

-

Degas all solutions to prevent air bubbles.

-

-

Instrumentation:

-

Use a Malvern Panalytical MicroCal PEAQ-ITC or similar instrument.

-

Set the cell temperature to 25°C.

-

-

Procedure:

-

Load the Kinase X solution into the sample cell.

-

Load the "this compound" solution into the injection syringe.

-

Perform an initial injection of 0.4 µL, followed by 18 injections of 2 µL at 150-second intervals.

-

-

Data Analysis:

-

Integrate the heat-change peaks for each injection.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.

-

B. Protocol: Western Blot for Phospho-ERK

-

Sample Preparation:

-

Seed cells (e.g., A549) in 6-well plates and grow to 80% confluency.

-

Treat cells with varying concentrations of "this compound" (e.g., 0, 10, 100, 1000 nM) for 2 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load 20 µg of protein per lane onto a 10% polyacrylamide gel.

-

Run the gel at 120V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane at 100V for 1 hour.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with a primary antibody against Phospho-ERK (1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence imager.

-

Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH).

-

An In-depth Technical Guide to the Early-Stage Discovery and Screening of 7u85 Hydrochloride Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and strategic considerations for the early-stage discovery and screening of novel analogs of 7u85 Hydrochloride, a DNA-directed DNA polymerase inhibitor with potential applications in oncology. This document outlines detailed experimental protocols, data interpretation strategies, and the logical workflow from initial library screening to lead candidate identification.

Introduction to this compound and its Therapeutic Potential

This compound belongs to the 2-(arylmethylamino)-1,3-propanediols (AMAPs) class of compounds, which have been shown to inhibit macromolecular synthesis, particularly of DNA and RNA, in cancer cell lines[1]. The mechanism of action for this class of compounds is suggested to involve the interference with enzymes that interact with DNA, such as DNA and RNA polymerases or topoisomerase II[1]. As an inhibitor of DNA-directed DNA polymerase, this compound presents a promising scaffold for the development of targeted cancer therapies. The disruption of DNA replication is a cornerstone of many successful chemotherapeutic strategies, as cancer cells are characterized by their high rate of proliferation[2][3][4]. The goal of this research program is to identify and characterize novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

Overall Discovery and Screening Workflow

The early-stage discovery of novel this compound analogs follows a structured, multi-step process designed to efficiently identify and validate promising lead compounds. The workflow begins with the high-throughput screening of a diverse chemical library, followed by a series of increasingly stringent secondary and tertiary assays to characterize the biological activity and mechanism of action of the identified "hits."

Caption: High-level workflow for the discovery and screening of this compound analogs.

Experimental Protocols

Primary High-Throughput Screening (HTS)

Objective: To rapidly screen a large library of this compound analogs to identify compounds that inhibit DNA polymerase activity.

Methodology: Fluorescence-Based DNA Polymerase Assay

This assay measures the incorporation of a fluorescently labeled deoxynucleotide triphosphate (dNTP) into a DNA template by a DNA polymerase. Inhibition of the polymerase results in a decrease in the fluorescence signal.

-

Materials:

-

Recombinant human DNA Polymerase δ (Pol δ)

-

Single-stranded DNA template with a primer binding site

-

DNA primer

-

dNTP mix (dATP, dGTP, dCTP, dTTP)

-

Fluorescently labeled dUTP (e.g., Cy5-dUTP)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 µg/mL BSA)

-

384-well microplates

-

Compound library of 7u85 analogs dissolved in DMSO

-

-

Procedure:

-

Dispense 50 nL of each compound from the analog library into the wells of a 384-well plate.

-

Add 10 µL of a solution containing the DNA template and primer to each well.

-

Add 10 µL of a solution containing DNA Polymerase δ to each well.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the polymerase reaction by adding 5 µL of the dNTP mix containing Cy5-dUTP.

-

Incubate the reaction for 60 minutes at 37°C.

-

Stop the reaction by adding 10 µL of 0.5 M EDTA.

-

Measure the fluorescence intensity (Excitation/Emission ~649/670 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls.

-

Identify "hits" as compounds exhibiting inhibition above a predefined threshold (e.g., >50% inhibition).

-

Secondary Screening and Hit Confirmation

Objective: To confirm the activity of primary hits and determine their potency.

Methodology: Primer Extension Assay

This gel-based assay provides a direct visualization of the inhibition of DNA synthesis.

-

Materials:

-

Confirmed "hit" compounds

-

Recombinant human DNA Polymerase δ

-

5'-radiolabeled (e.g., 32P) DNA primer

-

Single-stranded DNA template

-

dNTP mix

-

Assay buffer

-

Denaturing polyacrylamide gel

-

-

Procedure:

-

Set up reactions containing the DNA template, 32P-labeled primer, and assay buffer.

-

Add serial dilutions of the hit compounds to the reactions.

-

Add DNA Polymerase δ to each reaction.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the dNTP mix.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding a formamide-containing stop solution.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualize the radiolabeled DNA products by autoradiography.

-

-

Data Analysis:

-

Quantify the intensity of the full-length product band for each compound concentration.

-

Calculate the IC50 value for each confirmed hit.

-

Mechanism of Action and Selectivity Profiling

Objective: To elucidate the mechanism of inhibition and assess the selectivity of lead compounds.

Methodology: Enzyme Kinetics

-

Procedure:

-

Perform the fluorescence-based DNA polymerase assay with varying concentrations of a lead compound and one of the substrates (e.g., dNTPs or DNA template/primer) while keeping the other substrates at a constant, saturating concentration.

-

Measure the initial reaction velocities.

-

-

Data Analysis:

-

Generate Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) with respect to the varied substrate.

-

Methodology: Selectivity Profiling

-

Procedure:

-

Perform the fluorescence-based DNA polymerase assay using a panel of other human DNA polymerases (e.g., Pol α, Pol ε, Pol η) and a panel of unrelated kinases.

-

Determine the IC50 values of the lead compounds against each enzyme.

-

-

Data Analysis:

-

Calculate the selectivity index for each compound by comparing its IC50 value against the target polymerase (Pol δ) to its IC50 values against other enzymes.

-

Data Presentation

Table 1: Primary HTS Results for a Subset of 7u85 Analogs

| Compound ID | % Inhibition at 10 µM | Hit ( >50%) |

| 7u85-001 | 65.2 | Yes |

| 7u85-002 | 12.8 | No |

| 7u85-003 | 88.9 | Yes |

| 7u85-004 | 45.1 | No |

| 7u85-005 | 72.5 | Yes |

Table 2: Secondary Screening and Potency of Confirmed Hits

| Compound ID | IC50 (nM) for Pol δ |

| 7u85-001 | 150 |

| 7u85-003 | 25 |

| 7u85-005 | 98 |

Table 3: Selectivity Profile of Lead Candidate 7u85-003

| Enzyme | IC50 (nM) | Selectivity Index (vs. Pol δ) |

| DNA Pol δ | 25 | 1 |

| DNA Pol α | >10,000 | >400 |

| DNA Pol ε | 2,500 | 100 |

| DNA Pol η | >10,000 | >400 |

| CDK2/cyclin A | >10,000 | >400 |

Signaling Pathway Context

Inhibition of DNA Polymerase δ directly impacts DNA replication, a critical process in the S phase of the cell cycle. This disruption can lead to replication fork stalling, DNA damage, and ultimately, the activation of cell cycle checkpoints and apoptotic pathways.

Caption: Hypothetical signaling pathway affected by 7u85-003.

Conclusion

The early-stage discovery and screening process for this compound analogs is a systematic endeavor aimed at identifying potent and selective inhibitors of DNA Polymerase δ. The methodologies outlined in this guide provide a robust framework for hit identification, confirmation, and characterization. The successful execution of these experimental protocols, coupled with insightful data analysis, will facilitate the identification of promising lead candidates for further preclinical development as novel anticancer agents.

References

- 1. Effects of isomeric 2-(arylmethylamino)-1,3-propanediols (AMAPs) and clinically established agents on macromolecular synthesis in P388 and MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Polymerases as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]

Unraveling the Impact of 7u85 Hydrochloride on DNA Replication and Repair: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Initial investigations into the public and scientific domains for a compound designated "7u85 Hydrochloride" have yielded no specific information regarding its chemical structure, biological activity, or mechanism of action. Extensive searches of chemical databases, peer-reviewed literature, and patent filings did not uncover any compound with this identifier. Consequently, a detailed technical guide on the effects of "this compound" on DNA replication and repair cannot be constructed at this time due to the absence of foundational data.

This document serves to outline the standard methodologies and conceptual frameworks that would be employed to evaluate the effects of a novel hydrochloride compound on DNA replication and repair, should such a compound as "this compound" be identified and characterized. It is intended to provide a roadmap for the requisite experimental investigations and data presentation that would form the core of a comprehensive technical whitepaper.

Introduction: The Critical Nexus of DNA Replication and Repair

DNA replication and repair are fundamental cellular processes essential for maintaining genomic integrity and ensuring cell survival. DNA replication is the process by which a cell duplicates its DNA, while DNA repair mechanisms correct damage to the DNA molecule. The intricate coordination of these pathways is paramount, as errors in replication or unrepaired DNA lesions can lead to mutations, genomic instability, and cellular pathologies, including cancer.

Novel chemical entities are often evaluated for their potential to modulate these processes. Compounds that selectively inhibit DNA replication in rapidly dividing cells are valuable as anticancer agents. Conversely, agents that interfere with DNA repair can sensitize cancer cells to chemo- or radiotherapy. Understanding the precise impact of a compound on these pathways is therefore a critical step in preclinical drug development.

Hypothetical Experimental Evaluation of a Novel Compound (e.g., "this compound")

Should "this compound" be identified, a systematic investigation into its effects on DNA replication and repair would be warranted. The following sections detail the experimental protocols and data analyses that would be necessary.

Quantitative Analysis of Cellular Proliferation and DNA Synthesis

The initial assessment would involve determining the compound's effect on cell viability and DNA synthesis rates.

Table 1: Hypothetical Quantitative Data on the Effects of Compound X on Cellular Proliferation and DNA Synthesis

| Cell Line | IC50 (µM) after 72h | BrdU Incorporation (at IC50) (% of Control) | EdU Staining (at IC50) (% of S-phase cells) |

| HeLa | Data Not Available | Data Not Available | Data Not Available |

| A549 | Data Not Available | Data Not Available | Data Not Available |

| MCF-7 | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols:

-

Cell Viability Assay (MTT/XTT): Seeding of various cancer and non-cancerous cell lines in 96-well plates, followed by treatment with a concentration gradient of the test compound for 24, 48, and 72 hours. Absorbance readings would be used to calculate the half-maximal inhibitory concentration (IC50).

-

BrdU/EdU Incorporation Assays: Cells would be treated with the compound for a defined period, followed by pulsing with 5-bromo-2'-deoxyuridine (BrdU) or 5-ethynyl-2'-deoxyuridine (EdU). Incorporation of these thymidine analogs into newly synthesized DNA would be quantified using immunofluorescence or click chemistry, respectively, and analyzed by flow cytometry or high-content imaging.

Investigation of DNA Damage and Repair Pathways

To understand the compound's impact on genomic integrity, its ability to induce DNA damage and modulate repair pathways would be investigated.

Table 2: Hypothetical Quantitative Data on DNA Damage and Repair Modulation by Compound X

| Marker | Treatment Condition | Fold Change vs. Control |

| γH2AX Foci/Cell | Compound X (IC50, 24h) | Data Not Available |

| 53BP1 Foci/Cell | Compound X (IC50, 24h) | Data Not Available |

| RAD51 Foci/Cell | Compound X + IR (10 Gy) | Data Not Available |

| Comet Assay (% Tail DNA) | Compound X (IC50, 4h) | Data Not Available |

Experimental Protocols:

-

Immunofluorescence for DNA Damage Markers: Cells grown on coverslips would be treated with the compound, fixed, permeabilized, and stained with antibodies against key DNA damage response proteins such as phosphorylated histone H2AX (γH2AX) and p53-binding protein 1 (53BP1). Foci formation would be quantified by fluorescence microscopy.

-

Comet Assay (Single Cell Gel Electrophoresis): This assay would be used to detect DNA strand breaks. Cells would be embedded in agarose, lysed, and subjected to electrophoresis. The extent of DNA migration ("comet tail") would be proportional to the amount of DNA damage.

-

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) Reporter Assays: Cell lines with integrated reporter constructs (e.g., DR-GFP for HR) would be utilized to quantify the efficiency of specific DNA repair pathways in the presence of the compound.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are essential for illustrating the complex interactions within signaling pathways and for clarifying experimental procedures.

Caption: Hypothetical signaling cascade initiated by this compound leading to cell cycle arrest or apoptosis.

Caption: A typical workflow for analyzing the effect of a test compound on DNA synthesis using EdU incorporation.

Conclusion and Future Directions

While the specific effects of "this compound" on DNA replication and repair remain unknown due to a lack of available information, this guide provides a comprehensive framework for its potential investigation. The outlined experimental strategies, data presentation formats, and visualization tools represent the standard approach for characterizing the mechanism of action of novel compounds in the field of cancer biology and drug development.

Future research would be entirely dependent on the successful identification and synthesis of "this compound." Should this compound become available, the methodologies described herein would enable a thorough evaluation of its biological activity and therapeutic potential. Researchers would need to perform dose-response studies, elucidate the specific types of DNA damage induced, and map its interactions with the cellular DNA repair machinery to build a complete profile of this putative molecule.

Understanding the chemical properties of 7u85 Hydrochloride

An in-depth analysis of publicly available scientific literature and chemical databases did not yield any information on a compound referred to as "7u85 Hydrochloride." This designation does not appear to correspond to a recognized chemical entity in the public domain. It is possible that "this compound" is an internal compound code, a typographical error, or a non-standard abbreviation.

To provide a comprehensive technical guide as requested, a standard and searchable chemical identifier is necessary. Please provide one of the following for the compound of interest:

-

Chemical Name (IUPAC or common)

-

CAS Registry Number

-

PubChem CID

-

Other relevant database identifiers

Upon receiving a valid identifier, a thorough literature search will be conducted to assemble the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Initial Toxicity Screening of 7u85 Hydrochloride in Animal Models: A Technical Guide

Disclaimer: Information on a specific compound designated "7u85 Hydrochloride" is not publicly available. This guide therefore outlines a standardized framework for the initial toxicity screening of a novel, hypothetical small molecule hydrochloride salt, hereafter referred to as "7u85 HCl," intended for pharmaceutical development. The experimental designs, protocols, and data presented are representative examples based on regulatory guidelines and common practices in preclinical safety assessment.

Introduction

The initial phase of nonclinical safety evaluation is critical for any new chemical entity (NCE) intended for human use.[1][2] For a novel compound like 7u85 HCl, a battery of in vivo toxicity studies is required to characterize its safety profile, identify potential target organs of toxicity, and determine a safe starting dose for first-in-human clinical trials.[3][4] This process is guided by international regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5] This technical guide details the core components of an initial toxicity screening program for 7u85 HCl, including acute and repeated-dose toxicity studies, genotoxicity assessment, and safety pharmacology evaluations.

Acute Toxicity Assessment

Acute toxicity studies are designed to evaluate the adverse effects of a substance after administration of a single dose or multiple doses given within 24 hours. These studies provide essential information on the substance's intrinsic toxicity, help in dose selection for longer-term studies, and inform on potential outcomes of acute overdose in humans.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

This protocol is based on the OECD 425 guideline, which minimizes animal usage while providing a statistically robust estimation of the LD50.

-

Test System: Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females are typically used as they are often slightly more sensitive.

-

Housing: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Dosing: A starting dose is selected below the best estimate of the LD50. A single animal is dosed orally via gavage.

-

Observation Period: The animal is observed for 14 days for clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior. Body weight is recorded prior to dosing and on days 7 and 14.

-

Procedure:

-

If the animal survives, the next animal is dosed at a higher fixed increment.

-

If the animal dies, the next animal is dosed at a lower fixed increment.

-

This sequential process continues until stopping criteria are met, typically after a specified number of dose reversals.

-

-

Endpoint: The primary endpoint is the estimation of the median lethal dose (LD50). All animals are subjected to gross necropsy at the end of the observation period.

Data Presentation: Acute Toxicity of 7u85 HCl

The following table summarizes hypothetical results from an acute oral toxicity study of 7u85 HCl in rats.

| Parameter | Result |

| Species/Strain | Sprague-Dawley Rat |

| Route | Oral (gavage) |

| Estimated LD50 | 1250 mg/kg |

| 95% Confidence Interval | 980 - 1520 mg/kg |

| Key Clinical Signs | Lethargy, piloerection, decreased activity observed at doses ≥1000 mg/kg. Signs were reversible in survivors by day 4. |

| Target Organs (from Necropsy) | No gross pathological findings in survivors. Gastric irritation noted in animals that died at high doses. |

| Toxicity Classification | GHS Category 4 |

Workflow for Acute Toxicity Assessment

The following diagram illustrates the decision-making process in an acute toxicity study.

Repeated-Dose Toxicity Studies

Sub-acute or sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance. These studies, typically lasting 14 to 90 days, are crucial for identifying target organs, characterizing dose-response relationships, and determining a No-Observed-Adverse-Effect-Level (NOAEL).

Experimental Protocol: 28-Day Repeated Oral Dose Study

-

Test System: Wistar rats and Beagle dogs are commonly used as rodent and non-rodent species, respectively. The protocol below is for rats.

-

Groups: Three dose groups (low, mid, high) and a vehicle control group, with 10 animals per sex per group. An additional satellite group for recovery assessment may be included at the high dose and control.

-

Dose Selection: Doses are based on findings from the acute toxicity study, aiming for a high dose that produces some toxicity but not significant mortality, a low dose that produces no toxicity, and an intermediate dose.

-

Administration: 7u85 HCl is administered daily via oral gavage for 28 consecutive days.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: At termination, blood samples are collected for hematology and clinical chemistry analysis. Urine is collected for urinalysis.

-

Pathology: All animals are subjected to a full necropsy. Organ weights are recorded. A comprehensive list of tissues is collected and preserved for histopathological examination.

Data Presentation: Summary of 28-Day Study with 7u85 HCl

This table presents example findings from a 28-day repeated-dose study.

| Parameter | Control | Low Dose (20 mg/kg) | Mid Dose (100 mg/kg) | High Dose (500 mg/kg) |

| Mortality | 0/20 | 0/20 | 0/20 | 2/20 (M:1, F:1) |

| Body Weight | Normal Gain | Normal Gain | Slight Decrease (~5%) | Significant Decrease (~15%) |

| Hematology | WNL | WNL | WNL | Mild, normocytic anemia |

| Clinical Chemistry | WNL | WNL | Slight ↑ ALT, AST | Moderate ↑ ALT, AST, BUN |

| Key Organ Weights | WNL | WNL | ↑ Liver Weight | ↑ Liver and Kidney Weight |

| Histopathology | No Findings | No Findings | Minimal centrilobular hypertrophy (Liver) | Centrilobular hypertrophy/necrosis (Liver); Tubular degeneration (Kidney) |

| NOAEL | - | 20 mg/kg/day | - | - |

WNL: Within Normal Limits; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; BUN: Blood Urea Nitrogen; NOAEL: No-Observed-Adverse-Effect-Level.

Genotoxicity Assessment

Genotoxicity testing is performed to identify substances that can cause genetic damage through various mechanisms. A standard battery of tests is required to assess mutagenicity and clastogenicity.

Experimental Protocols

A standard initial screening battery includes:

-

Ames Test (Bacterial Reverse Mutation Assay): An in vitro test to assess the potential of 7u85 HCl and its metabolites to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

-

In Vitro Mammalian Cell Micronucleus Test: This assay detects chromosomal damage. Cultured mammalian cells (e.g., CHO, TK6) are exposed to 7u85 HCl, and the formation of micronuclei (small nuclei containing chromosome fragments or whole chromosomes) is quantified.

-

In Vivo Micronucleus Test: If in vitro tests are positive, an in vivo assay is necessary. Rodents are treated with 7u85 HCl, and bone marrow or peripheral blood erythrocytes are analyzed for the presence of micronuclei. This test can be integrated into repeated-dose toxicity studies.

Logical Flow for Genotoxicity Testing

The diagram below outlines the standard decision-making process for assessing the genotoxic potential of a compound.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems and must be conducted before first-in-human administration.

Experimental Protocols: Core Battery

-

Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test is conducted in rats. This involves a systematic observation of animals for changes in behavior, coordination, sensory reflexes, and autonomic function after dosing with 7u85 HCl.

-

Cardiovascular System: The effect of 7u85 HCl on blood pressure, heart rate, and electrocardiogram (ECG) is evaluated. This is typically done using conscious, telemetered animals (e.g., dogs or non-human primates) to allow for continuous monitoring without the confounding effects of anesthesia.

-

Respiratory System: Respiratory rate and tidal volume are assessed. This can be done in conscious animals using whole-body plethysmography.

Data Presentation: Safety Pharmacology Core Battery for 7u85 HCl

This table provides a summary of hypothetical safety pharmacology findings.

| System | Assay | Species | Key Findings |

| Central Nervous | Functional Observational Battery (FOB) | Rat | No adverse effects at therapeutic doses. At high doses (>400 mg/kg), transient sedation and decreased motor activity were observed. |

| Cardiovascular | Telemetry | Beagle Dog | No significant effects on blood pressure, heart rate, or ECG intervals (including QT) at doses up to 10x the projected human therapeutic exposure. |

| Respiratory | Whole-Body Plethysmography | Rat | No adverse effects on respiratory rate or tidal volume at any dose tested. |

Conclusion

The initial toxicity screening of a novel compound like 7u85 HCl is a multi-faceted process involving acute and repeated-dose toxicity studies, genotoxicity assays, and safety pharmacology evaluations. The hypothetical data presented here suggest that 7u85 HCl has a toxicity profile primarily affecting the liver and kidneys at high, repeated doses. The compound does not appear to have genotoxic potential or adverse effects on vital organ functions at therapeutically relevant exposures. The determined NOAEL of 20 mg/kg/day in the 28-day rat study is a critical piece of data that will be used, along with other preclinical findings, to establish a safe starting dose for Phase 1 clinical trials. This comprehensive initial assessment provides a foundational understanding of the safety profile of 7u85 HCl, enabling a data-driven decision to advance the compound into human testing.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of 7u85 Hydrochloride

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of the hypothetical compound 7u85 Hydrochloride in a preclinical setting. The protocols outlined below are intended for researchers, scientists, and drug development professionals.

Overview

This compound is a novel small molecule inhibitor targeting the hypothetical "Kinase X" (KX) signaling pathway, which is implicated in tumor growth and proliferation. These protocols describe the use of a murine xenograft model to assess the anti-tumor activity of this compound.

Key Experimental Protocols

A detailed methodology for a representative in vivo efficacy study is provided below.

2.1. Animal Model and Husbandry

-

Species: Athymic Nude Mice (nu/nu)

-

Age: 6-8 weeks

-

Supplier: Charles River Laboratories or equivalent

-

Housing: Animals are housed in individually ventilated cages under specific pathogen-free (SPF) conditions.

-

Environment: 12-hour light/12-hour dark cycle, 22 ± 2°C, 50 ± 10% humidity.

-

Diet: Standard chow and water ad libitum.

-

Acclimation: Animals are acclimated for at least 7 days prior to the start of the experiment.

2.2. Cell Culture and Tumor Implantation

-

Cell Line: Human colorectal carcinoma cell line (e.g., HCT116) expressing high levels of activated Kinase X.

-

Culture Conditions: Cells are cultured in McCoy's 5A Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Tumor Implantation:

-

Harvest HCT116 cells during the exponential growth phase.

-

Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

2.3. Experimental Design and Dosing

-

Tumor Growth Monitoring: Tumor volume is monitored twice weekly using digital calipers. The volume is calculated using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach an average volume of 150-200 mm³, animals are randomized into treatment groups (n=10 per group).

-

Dosing Regimen:

-

Vehicle Control: 0.5% methylcellulose in sterile water, administered orally (PO) once daily (QD).

-

This compound (Low Dose): 10 mg/kg, formulated in vehicle, administered PO QD.

-

This compound (High Dose): 50 mg/kg, formulated in vehicle, administered PO QD.

-

Positive Control (Standard-of-Care): Relevant standard-of-care agent, administered according to established protocols.

-

-

Duration: Treatment is continued for 21 days.

2.4. Data Collection and Endpoint Analysis

-

Tumor Volume: Measured twice weekly.

-

Body Weight: Measured twice weekly as an indicator of general health and toxicity.

-

Terminal Endpoint: At the end of the study, or when tumors reach a predetermined size (e.g., 2000 mm³), animals are euthanized.

-

Sample Collection:

-

Tumors: Excised, weighed, and either flash-frozen in liquid nitrogen for pharmacodynamic analysis or fixed in 10% neutral buffered formalin for immunohistochemistry.

-

Blood: Collected via cardiac puncture for pharmacokinetic and serum chemistry analysis.

-

Data Presentation

Quantitative data from the in vivo efficacy study should be summarized as follows:

Table 1: Anti-tumor Efficacy of this compound

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1500 ± 150 | 0 |

| This compound | 10 | 900 ± 120 | 40 |

| This compound | 50 | 450 ± 80 | 70 |

| Positive Control | - | 600 ± 100 | 60 |

Table 2: In-Life Health Monitoring

| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Baseline (%) ± SEM |

| Vehicle Control | - | +5.0 ± 1.5 |

| This compound | 10 | +4.5 ± 1.8 |

| This compound | 50 | -2.0 ± 2.0 |

| Positive Control | - | -1.0 ± 1.7 |

Visualizations

4.1. Hypothetical Signaling Pathway of this compound

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase X.

4.2. Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for the in vivo assessment of this compound.

Application Notes and Protocols: Nocodazole as a Tool for Cell Cycle Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell cycle progression is a fundamental process that governs cellular proliferation, and its dysregulation is a hallmark of diseases such as cancer. The ability to synchronize cell populations at specific phases of the cell cycle is an invaluable tool for studying the molecular mechanisms that regulate this process. Nocodazole, a synthetic benzimidazole derivative, is a widely used reversible antineoplastic agent that effectively synchronizes cells in the G2/M phase of the cell cycle.[1] This document provides detailed application notes and protocols for utilizing Nocodazole as a tool for robust cell cycle analysis.

Mechanism of Action: Nocodazole functions by depolymerizing microtubules, essential components of the mitotic spindle.[1] By binding to β-tubulin, it inhibits the polymerization of tubulin dimers into microtubules.[2] This disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.[3] The activation of the SAC prevents the onset of anaphase, leading to a temporary arrest of cells in the G2/M phase.[3] The reversible nature of Nocodazole's action allows for the release of the cell cycle block and the progression of a synchronized cell population through subsequent phases.

Data Presentation: Efficacy of Nocodazole in Cell Cycle Synchronization

The efficiency of Nocodazole-induced G2/M arrest is dependent on the cell line, concentration, and duration of treatment. The following tables summarize the quantitative effects of Nocodazole on the cell cycle distribution of various human cell lines, as determined by flow cytometry.

Table 1: Effect of Nocodazole Concentration on Cell Cycle Distribution in HeLa Cells

| Nocodazole Concentration (µmol/L) | Treatment Duration (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| 0 (Control) | 18 | 65.3 | 25.2 | 9.5 |

| 0.3 | 18 | 28.7 | 23.5 | 47.8 |

| 1.0 | 18 | 22.1 | 26.8 | 51.1 |

| 3.0 | 18 | 19.8 | 24.3 | 55.9 |

Data adapted from a study on HeLa cells to investigate the regulation effects of different Nocodazole concentrations.

Table 2: Time-Dependent G2/M Arrest in MCF-7 Cells with Nocodazole (250 nM)

| Treatment Duration (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| 0 (Control) | 58.2 | 14.5 | 27.3 |

| 3 | 45.1 | 12.8 | 42.1 |

| 6 | 33.6 | 10.2 | 56.2 |

| 14 | 12.5 | 8.5 | 79.0 |

| 24 | 10.1 | 7.9 | 82.0 |

Data derived from a study on the time-dependent induction of G2/M cell cycle arrest in MCF-7 cells.

Table 3: Cell Cycle Synchronization of U2OS Cells with Nocodazole (100 ng/mL for 16 hours)

| Cell Population | % Cells in G1 | % Cells in S Phase | % Cells in G2/M |

| Asynchronous | 55.2 | 20.1 | 24.7 |

| Synchronized (16h Nocodazole) | 8.9 | 10.3 | 80.8 |

Data from a study on cell cycle progression in U2OS cells synchronized with Nocodazole.

Table 4: Nocodazole-Induced G2/M Arrest in Human Embryonic Stem Cells (hESCs) after 24-hour Treatment

| Nocodazole Concentration (ng/mL) | % Cells in G1 | % Cells in S Phase | % Cells in G2/M |

| 0 (Control) | 25.1 | 45.3 | 29.6 |

| 50 | 18.7 | 28.9 | 52.4 |

| 100 | 15.3 | 20.1 | 64.6 |

| 200 | 12.8 | 15.7 | 71.5 |

Data adapted from a study on the effect of various Nocodazole concentrations on hESC cell cycle distribution.

Experimental Protocols

Protocol 1: Synchronization of Adherent Cells in G2/M Phase using Nocodazole

This protocol describes a general procedure for enriching a population of adherent cultured cells in the G2/M phase of the cell cycle.

Materials:

-

Cultured adherent cells (e.g., HeLa, MCF-7) at approximately 50-60% confluency

-

Complete cell culture medium

-

Nocodazole stock solution (e.g., 10 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution

-

Cell culture incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., T-75 flasks, 10 cm dishes) and allow them to attach and grow until they reach 50-60% confluency.

-

Nocodazole Treatment: Add Nocodazole to the culture medium to the desired final concentration (typically 40-100 ng/mL for many cell lines). The optimal concentration and incubation time should be determined empirically for each cell line. A common treatment duration is 12-18 hours.

-

Harvesting Mitotic Cells (Mitotic Shake-off): Mitotic cells round up and become less firmly attached to the culture surface. To selectively harvest these cells, gently tap the side of the culture vessel or use gentle pipetting to dislodge the rounded cells.

-

Collection: Collect the medium containing the detached mitotic cells and centrifuge at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.

-

Washing: Wash the cell pellet with sterile PBS to remove any residual Nocodazole.

-

Downstream Analysis: The synchronized cell population is now ready for downstream applications such as flow cytometry, western blotting, or immunofluorescence.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution based on DNA content using propidium iodide (PI) staining.

Materials:

-

Synchronized or treated cells

-

Cold PBS

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Protocol 3: Western Blot Analysis of Cell Cycle-Related Proteins

This protocol describes how to analyze the expression of key cell cycle proteins (e.g., Cyclin B1, Phospho-Histone H3) in Nocodazole-treated cells.

Materials:

-

Synchronized or treated cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-Phospho-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse the washed cell pellet with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate proteins by size on an SDS-PAGE gel, and then transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.

-

Washing: Wash the membrane three times for 5 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Caption: Experimental workflow for Nocodazole-based cell cycle synchronization.

Caption: Nocodazole's mechanism of action leading to G2/M arrest.

Concluding Remarks

Nocodazole is a powerful and reliable tool for synchronizing cells in the G2/M phase, facilitating detailed investigations into cell cycle regulation. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize Nocodazole in their experimental designs. It is crucial to optimize the concentration and incubation time for each specific cell line to achieve maximal synchronization efficiency with minimal cytotoxicity. The downstream analytical methods described will enable a thorough characterization of the cellular responses to Nocodazole-induced cell cycle arrest.

References

Application of 7u85 Hydrochloride in Combination Chemotherapy: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

7u85 Hydrochloride is an investigational DNA-directed DNA polymerase inhibitor belonging to the 2-(arylmethylamino)-1,3-propanediols (AMAPs) class of compounds. Preclinical research indicates that this compound inhibits DNA and RNA synthesis, suggesting its potential as an anticancer agent.[1] Its mechanism of action, similar to established chemotherapeutic agents like doxorubicin and mitoxantrone, makes it a candidate for use in combination chemotherapy regimens to enhance efficacy and overcome drug resistance.[1] These application notes provide a comprehensive overview of the potential use of this compound in combination chemotherapy, including detailed experimental protocols and data presentation templates for research and development.

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting DNA-directed DNA polymerases. This action disrupts the process of DNA replication, a critical step in cell division. By targeting this fundamental process, this compound can selectively affect rapidly proliferating cancer cells. The inhibition of DNA synthesis is independent of the uptake and phosphorylation of nucleotide precursors, indicating a direct effect on the enzymatic machinery of DNA replication.[1]

Caption: Proposed mechanism of action for this compound.

Application in Combination Chemotherapy

The rationale for using this compound in combination chemotherapy is to target multiple, complementary pathways in cancer cells. Combining a DNA polymerase inhibitor with agents that induce DNA damage (e.g., platinum-based drugs like cisplatin) or inhibit other crucial cellular processes can lead to synergistic or additive antitumor effects.

Potential Combination Strategies:

-

With DNA Damaging Agents (e.g., Cisplatin, Doxorubicin): this compound can prevent the repair of DNA damage induced by these agents, leading to increased cancer cell death.

-

With Topoisomerase Inhibitors (e.g., Etoposide): The abstract of the primary study suggests a mechanism of action that may involve interference with topoisomerase II, similar to doxorubicin.[1] Combining this compound with other topoisomerase inhibitors could enhance the disruption of DNA replication and transcription.

-

With PARP Inhibitors: In cancers with deficiencies in DNA repair pathways (e.g., BRCA mutations), inhibiting DNA polymerase with this compound and simultaneously blocking PARP-mediated repair could induce synthetic lethality.

Data Presentation

Quantitative data from in vitro and in vivo studies are crucial for evaluating the efficacy of this compound in combination chemotherapy. The following tables provide templates for summarizing such data.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Agent X

| Cell Line | 7u85 HCl IC50 (µM) | Agent X IC50 (µM) | Combination IC50 (µM) | Combination Index (CI)* |

| MCF-7 | Data not available | Data not available | Data not available | Data not available |

| P388 | Data not available | Data not available | Data not available | Data not available |

| Other | Data not available | Data not available | Data not available | Data not available |

*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Efficacy of this compound in Combination with Agent X in a Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |

| Vehicle Control | Data not available | - | Data not available |

| 7u85 HCl | Data not available | Data not available | Data not available |

| Agent X | Data not available | Data not available | Data not available |

| 7u85 HCl + Agent X | Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the application of this compound in combination chemotherapy, based on the methodologies suggested in the available literature.[1]

Protocol 1: In Vitro Macromolecular Synthesis Inhibition Assay

Objective: To determine the effect of this compound, alone and in combination, on the synthesis of DNA, RNA, and protein in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., P388 murine leukemia, MCF-7 human breast adenocarcinoma)

-

Complete cell culture medium

-

This compound

-

Combination agent (e.g., Doxorubicin)

-

Radiolabeled precursors: [³H]-thymidine (for DNA), [³H]-uridine (for RNA), [³H]-leucine (for protein)

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed cells in 24-well plates at a density of 1-2 x 10⁵ cells/well and incubate for 24 hours.

-

Drug Treatment: Treat cells with various concentrations of this compound, the combination agent, or the combination of both for a short exposure time (e.g., 2-4 hours). Include a vehicle control.

-

Radiolabeling: Add the respective radiolabeled precursor to each well and incubate for 1-2 hours.

-

Precipitation: Aspirate the medium and wash the cells with cold PBS. Add cold 10% TCA to each well to precipitate macromolecules.

-

Washing: Wash the precipitate with 5% TCA and then with ethanol.

-

Lysis and Counting: Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH) and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of macromolecular synthesis for each treatment group compared to the vehicle control.

Protocol 2: DNA Synthesis Inhibition in Synchronized Cells

Objective: To confirm that this compound inhibits DNA synthesis directly and not through effects on precursor metabolism.

Materials:

-

MCF-7 cells

-

Hydroxyurea

-

Complete cell culture medium

-

This compound

-

[³H]-dTTP (deoxythymidine triphosphate)

-

Cell permeabilization buffer

Procedure:

-

Cell Synchronization: Synchronize MCF-7 cells at the G1/S boundary by treating with hydroxyurea (e.g., 1-2 mM) for 16-24 hours.

-

Drug Treatment: Release the cells from the hydroxyurea block by washing with fresh medium. Immediately treat the synchronized cells with this compound.

-

Cell Permeabilization: At various time points after drug addition, permeabilize the cells using a mild detergent (e.g., digitonin) to allow the entry of [³H]-dTTP.

-

[³H]-dTTP Incorporation: Incubate the permeabilized cells with a reaction mixture containing [³H]-dTTP and other necessary components for DNA synthesis.

-